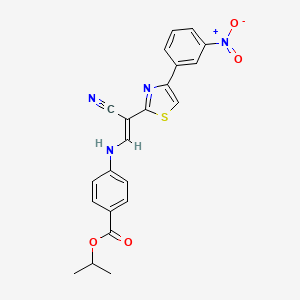

(E)-isopropyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

This compound is a structurally complex molecule featuring:

- Vinylamino linkage: Connects the benzoate moiety to a cyano-substituted ethenyl group.

- Thiazol-2-yl ring: A heterocyclic core substituted with a 3-nitrophenyl group, introducing electron-withdrawing effects and steric bulk.

The nitro group at the 3-position of the phenyl ring distinguishes it from analogues, influencing electronic properties and intermolecular interactions. Structural confirmation of such compounds often relies on techniques like X-ray crystallography, supported by software such as SHELXL for refinement .

Properties

IUPAC Name |

propan-2-yl 4-[[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S/c1-14(2)30-22(27)15-6-8-18(9-7-15)24-12-17(11-23)21-25-20(13-31-21)16-4-3-5-19(10-16)26(28)29/h3-10,12-14,24H,1-2H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMVKDPGJMXUMA-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isopropyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.

Coupling with the Nitrophenyl Group: The nitrophenyl group is coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction.

Vinylation: The vinyl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

Esterification: The final step involves esterification of the benzoic acid derivative with isopropyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-isopropyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

(E)-isopropyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (E)-isopropyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can form hydrogen bonds with active site residues, enhancing binding affinity. The nitrophenyl group can participate in π-π stacking interactions, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Observations:

- Ester vs. Amide : The target compound’s isopropyl ester enhances lipophilicity compared to ethyl esters (e.g., I-6230) and the benzamide in , which may improve solubility in polar environments.

- Steric Effects : The 4-isobutylphenyl substituent in creates bulkier steric hindrance compared to the nitro group, possibly affecting molecular docking.

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:

- Lipophilicity : Isopropyl esters (target) are more lipophilic than ethyl esters (I-6230, I-6273) but less than benzamides (), which balance polarity and hydrophobicity.

Biological Activity

(E)-isopropyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound with notable biological activities, particularly in medicinal chemistry. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a thiazole ring, a cyano group, and a nitrophenyl group, contributing to its diverse biological activities. The thiazole moiety is often associated with various pharmacological properties, including anticancer and antimicrobial activities. The specific structure can be summarized as follows:

| Component | Description |

|---|---|

| Thiazole Ring | Involved in enzyme interaction and modulation |

| Cyano Group | Enhances binding affinity through hydrogen bonding |

| Nitrophenyl Group | Participates in π-π stacking interactions |

Anticancer Activity

Research indicates that this compound shows significant potential as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell growth, such as AKT and mTOR pathways. This inhibition leads to reduced expression of VEGF and HIF-1α, crucial factors in tumor growth and angiogenesis .

- Induction of Apoptosis : Flow cytometric analyses revealed that the compound induces apoptosis in human breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

The compound's thiazole structure is linked to antimicrobial properties. Studies have indicated that derivatives of thiazole exhibit activity against various pathogens, including bacteria and fungi. The presence of the nitrophenyl group may enhance these effects through increased lipophilicity and membrane penetration .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Interaction : The thiazole ring interacts with specific enzymes, modulating their activity.

- Hydrogen Bonding : The cyano group forms hydrogen bonds with active site residues, increasing binding affinity.

- Stabilization : The nitrophenyl group participates in stabilizing the compound-enzyme complex through π-π stacking interactions.

Research Findings

Recent studies have focused on optimizing the structure of thiazole derivatives for enhanced biological activity. For instance, modifications to the substituents on the thiazole ring have been shown to significantly affect their anticancer potency and selectivity .

Case Studies

- Sava et al. (2021) : Investigated the antioxidant activity of thiazolidinone derivatives related to thiazole compounds, noting that certain modifications led to increased efficacy against free radicals .

- Verma et al. (2021) : Reported on the anticancer properties of thiazolidinone derivatives, with some compounds demonstrating IC50 values in the low micromolar range against MCF-7 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.